

# Spectroscopic data for 4,4'-Bis(trimethylacetoxy)benzophenone

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## Compound of Interest

4,4'-

Compound Name: Bis(trimethylacetoxy)benzophenone

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## An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Bis(trimethylacetoxy)benzophenone

This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the structural elucidation and purity assessment of **4,4'-Bis(trimethylacetoxy)benzophenone**.

Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the principles, experimental protocols, and data interpretation central to robust chemical analysis.

## Introduction: The Analytical Imperative

**4,4'-Bis(trimethylacetoxy)benzophenone**, also known as [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate, is a derivative of benzophenone characterized by the presence of two trimethylacetoxy (also known as pivaloyloxy) groups at the para positions. Its molecular formula is  $C_{23}H_{26}O_5$  and it has a molecular weight of 382.45 g/mol. [1] The structural integrity and purity of such molecules are paramount in any research or development context, particularly in medicinal chemistry and materials science where precise structure-activity relationships are critical.

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity. This guide details the expected spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a validated workflow for confirming the structure of **4,4'-Bis(trimethylacetoxy)benzophenone**.

## Molecular Structure & Spectroscopic Implications

To interpret spectroscopic data effectively, one must first understand the molecule's structure and the distinct chemical environments within it.

Caption: Structure of **4,4'-Bis(trimethylacetoxy)benzophenone**.

The key structural features to be identified are:

- Aromatic Rings: Two para-substituted phenyl rings.
- Ketone Carbonyl: The central C=O group linking the two rings.
- Ester Functional Groups: Two trimethylacetoxy (pivaloyl) groups, each containing an ester carbonyl (C=O), a C-O bond, and a tert-butyl group.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of molecular bonds.

## Predicted IR Data

The IR spectrum of **4,4'-Bis(trimethylacetoxy)benzophenone** is predicted to exhibit several characteristic absorption bands, based on established data for benzophenones and esters.[\[2\]](#) [\[3\]](#)[\[4\]](#)[\[5\]](#) The diaryl ketone C=O stretch is typically observed around  $1665\text{ cm}^{-1}$ , while the ester C=O stretch appears at a higher frequency.[\[2\]](#)

| Vibrational Mode              | Predicted Wavenumber (cm <sup>-1</sup> ) | Comments                                                                                                            |
|-------------------------------|------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Aromatic C-H Stretch          | 3100 - 3000                              | Characteristic of sp <sup>2</sup> C-H bonds.                                                                        |
| Aliphatic C-H Stretch         | 2975 - 2870                              | Strong absorption from the two tert-butyl groups.                                                                   |
| Ester Carbonyl (C=O) Stretch  | ~1750                                    | Strong, sharp peak. Higher frequency than the ketone due to the electron-withdrawing oxygen atom.                   |
| Ketone Carbonyl (C=O) Stretch | ~1660                                    | Strong, sharp peak. Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone. |
| Aromatic C=C Stretch          | 1600, 1500, 1450                         | Multiple bands characteristic of the phenyl rings.                                                                  |
| Ester C-O Stretch             | 1250 - 1100                              | Strong, characteristic absorptions for the C-O single bonds of the ester groups.                                    |

## Experimental Protocol: Acquiring an FT-IR Spectrum

A high-quality spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

### Methodology:

- Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background scan is performed to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
- Sample Preparation: Place a small amount (1-2 mg) of the solid **4,4'-Bis(trimethylacetoxy)benzophenone** powder directly onto the ATR crystal.

- Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- Scanning: Co-add a minimum of 16 scans over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Trustworthiness: This ATR method is self-validating as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. The acquisition of a clean background scan ensures that observed peaks are attributable solely to the sample.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons ( $^1\text{H}$  NMR) and carbons ( $^{13}\text{C}$  NMR).

### Predicted $^1\text{H}$ NMR Data

Due to the molecule's symmetry, a relatively simple  $^1\text{H}$  NMR spectrum is expected. The two phenyl rings are chemically equivalent, as are the two tert-butyl groups.

| Proton Assignment              | Predicted Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Integration | Comments                                                                                                   |
|--------------------------------|-----------------------------------------------|--------------|-------------|------------------------------------------------------------------------------------------------------------|
| Aromatic H<br>(ortho to C=O)   | 7.8 - 7.9                                     | Doublet (d)  | 4H          | Deshielded by the anisotropic effect of the ketone carbonyl group.                                         |
| Aromatic H<br>(ortho to Ester) | 7.2 - 7.3                                     | Doublet (d)  | 4H          | Shielded relative to the other aromatic protons.                                                           |
| tert-Butyl H                   | ~1.35                                         | Singlet (s)  | 18H         | A large, sharp singlet characteristic of the nine equivalent protons on each of the two tert-butyl groups. |

Predicted shifts are based on a  $\text{CDCl}_3$  solvent and are estimated from data for similar benzophenone and pivalate-containing structures.[\[6\]](#)[\[7\]](#)

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum will provide a count of the unique carbon environments. Symmetry will again simplify the spectrum.

| Carbon Assignment            | Predicted Chemical Shift ( $\delta$ , ppm) | Comments                                                             |
|------------------------------|--------------------------------------------|----------------------------------------------------------------------|
| Ketone Carbonyl (C=O)        | ~195                                       | The least shielded carbon, characteristic of a diaryl ketone.        |
| Ester Carbonyl (C=O)         | ~177                                       | Characteristic of an ester carbonyl.                                 |
| Aromatic C (Ester-bearing)   | ~155                                       | Quaternary carbon attached to the electron-withdrawing ester oxygen. |
| Aromatic C (Ketone-bearing)  | ~135                                       | Quaternary carbon deshielded by the carbonyl group.                  |
| Aromatic CH (ortho to C=O)   | ~132                                       |                                                                      |
| Aromatic CH (ortho to Ester) | ~122                                       |                                                                      |
| Ester Quaternary C (t-Bu)    | ~39                                        | Quaternary carbon of the tert-butyl group.                           |
| Ester Methyl C (t-Bu)        | ~27                                        | The nine equivalent methyl carbons of the tert-butyl group.          |

Predicted shifts are based on a  $\text{CDCl}_3$  solvent and are estimated from known values for benzophenone and pivalate esters.[\[8\]](#)[\[9\]](#)

**<sup>13</sup>C NMR Assignments**C8:  $\delta \sim 27$ C7:  $\delta \sim 39$ C6:  $\delta \sim 122$ C5:  $\delta \sim 132$ C4:  $\delta \sim 135$ C3:  $\delta \sim 155$ C2:  $\delta \sim 177$ C1:  $\delta \sim 195$ **<sup>1</sup>H NMR Assignments**Hc:  $\delta \sim 1.35$  (s, 18H)Hb:  $\delta 7.2-7.3$  (d, 4H)Ha:  $\delta 7.8-7.9$  (d, 4H)

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[Click to download full resolution via product page](#)**Caption:** Predicted NMR spectral assignments for key nuclei.

## Experimental Protocol: Acquiring NMR Spectra

### Methodology:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time (several hours) may be required due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

**Expertise & Causality:**  $\text{CDCl}_3$  is chosen as it is an excellent solvent for nonpolar to moderately polar organic molecules and its residual proton signal does not interfere with the expected sample signals. A high-field instrument ( $\geq 400$  MHz) is recommended to achieve better signal dispersion, especially for resolving the aromatic protons.

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. Electron Ionization (EI) is a common technique that generates a positive molecular ion ( $\text{M}^{+}$ ) and characteristic fragment ions.

## Predicted Mass Spectrum Data

The molecular weight of  $\text{C}_{23}\text{H}_{26}\text{O}_5$  is 382.45 Da. The mass spectrum should confirm this.

| m/z Value | Predicted Ion          | Comments                                                       |
|-----------|------------------------|----------------------------------------------------------------|
| 382       | $[M]^+$                | The molecular ion peak.                                        |
| 297       | $[M - C_4H_9O]^+$      | Loss of a pivaloyl radical ( $\bullet OCOC(CH_3)_3$ ).         |
| 281       | $[M - OCOC(CH_3)_3]^+$ | Loss of a pivaloyloxy group.                                   |
| 121       | $[C_6H_4CO]^+$         | Benzoyl cation fragment.                                       |
| 57        | $[C(CH_3)_3]^+$        | The tert-butyl cation, often a very abundant peak (base peak). |

Fragmentation is predicted based on the known stability of carbocations and common fragmentation pathways for esters and ketones.[\[10\]](#)[\[11\]](#)

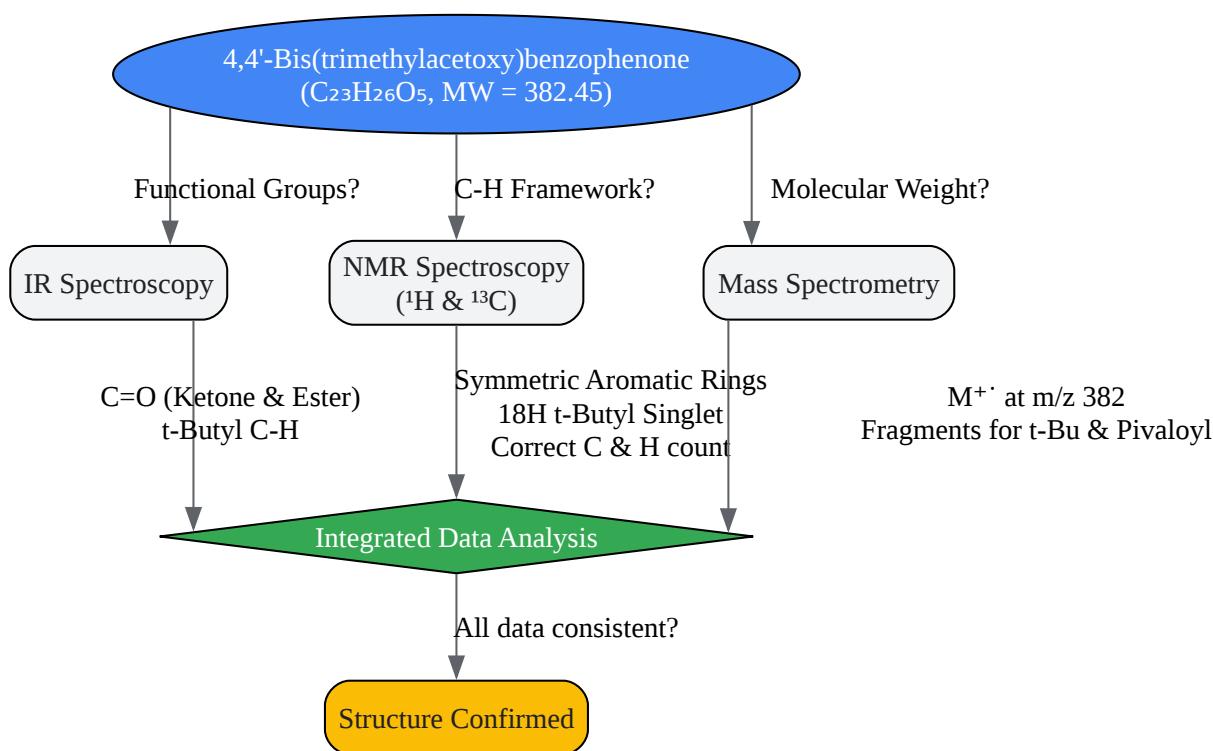
## Experimental Protocol: Acquiring an EI Mass Spectrum

### Methodology:

- Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

## Integrated Analysis: A Self-Validating Workflow

No single technique provides the complete structural picture. The true power of spectroscopy lies in the integration of data from multiple methods.



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Caption: Integrated workflow for spectroscopic structure validation.

Narrative: The analysis begins with MS to confirm the molecular weight is 382, corresponding to the expected formula.<sup>[1]</sup> IR spectroscopy then validates the presence of the key functional groups: two distinct C=O bands (ketone and ester) and strong aliphatic C-H stretches.<sup>[2]</sup> Finally, <sup>1</sup>H and <sup>13</sup>C NMR confirm the precise arrangement of atoms, showing the correct number of proton and carbon environments, their respective chemical shifts, and the tell-tale 18-proton singlet for the two equivalent tert-butyl groups, confirming the molecule's symmetry. When all data points align, the structure is unambiguously confirmed.

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